molecular formula C20H21N3O2 B6474759 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile CAS No. 2640822-19-9

3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile

Cat. No.: B6474759
CAS No.: 2640822-19-9
M. Wt: 335.4 g/mol
InChI Key: QOHMWUQVDUDEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a synthetic small molecule featuring a piperidine core substituted with a benzonitrile moiety via a carbonyl linkage and a 3-methylpyridin-4-yloxy-methyl group.

Properties

IUPAC Name

3-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-13-22-8-5-19(15)25-14-16-6-9-23(10-7-16)20(24)18-4-2-3-17(11-18)12-21/h2-5,8,11,13,16H,6-7,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHMWUQVDUDEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile typically involves several key steps:

  • Formation of the Piperidine Ring: : This can be achieved through the cyclization of appropriate precursors under controlled conditions.

  • Attachment of the Pyridine Moiety: : This step often involves a nucleophilic substitution reaction, where the pyridine ring is introduced via a suitable reagent.

  • Incorporation of the Benzonitrile Group: : This is typically done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

  • Final Assembly: : The various functional groups are connected through condensation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound requires efficient and scalable methods:

  • Batch Processes: : These are typically used for initial synthesis and small-scale production.

  • Continuous Flow Processes: : For larger quantities, continuous flow reactors offer better control over reaction conditions and yield optimization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

  • Reduction: : This compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

  • Substitution: : The compound is susceptible to substitution reactions, particularly nucleophilic substitutions at the pyridine or piperidine rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Hydrogen gas with a palladium catalyst.

  • Substitution Reagents: : Nucleophiles like sodium alkoxide or ammonia.

Major Products

  • Oxidized Derivatives: : These include various carboxylic acids and ketones.

  • Reduced Products: : Primarily saturated derivatives or reduced nitrogen-containing compounds.

  • Substituted Products: : A wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Receptor Modulation

Research indicates that compounds similar to 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile act on several receptors, including:

  • Histamine H3 Receptors : These receptors are involved in modulating neurotransmitter release and can be targeted for treating conditions like cognitive disorders and obesity. Studies have shown that derivatives of piperidine exhibit high affinity towards H3 receptors, suggesting potential use in developing medications for neurological disorders .
  • Sigma Receptors : The sigma receptor family is implicated in various neuropsychiatric conditions. Compounds with similar structures have been demonstrated to exhibit dual activity at sigma-1 and sigma-2 receptors, which could lead to new treatments for pain management and mood disorders .

Pain Management

The compound's ability to interact with pain-related pathways positions it as a candidate for developing analgesics. Research into piperidine derivatives has highlighted their effectiveness in managing nociceptive and neuropathic pain through modulation of receptor activity .

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Another significant application is in the inhibition of FAAH, an enzyme that degrades endocannabinoids like anandamide. This inhibition has implications for treating pain and inflammation, as enhanced levels of anandamide can provide analgesic effects . The structural characteristics of the compound suggest it could be effective in this role.

Synthetic Methodologies

The synthesis of 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile involves several steps:

  • Formation of the Piperidine Ring : Utilizing starting materials such as 3-methylpyridine, the piperidine framework is constructed through cyclization reactions.
  • Introduction of Functional Groups : The incorporation of the benzonitrile moiety typically involves nucleophilic substitution or coupling reactions.
  • Final Modifications : Carbonyl groups may be introduced via acylation reactions using acyl chlorides or anhydrides.

These synthetic pathways are crucial for producing analogs that can be screened for biological activity.

Case Study 1: Pain Management

A study investigating the analgesic properties of piperidine derivatives found that compounds exhibiting similar structures to our target compound showed significant efficacy in animal models of neuropathic pain. These compounds modulated sigma receptor activity, leading to reduced pain perception .

Case Study 2: Cognitive Enhancement

In a clinical trial focusing on cognitive enhancement in patients with Alzheimer's disease, a derivative of the target compound demonstrated improved cognitive function by acting on histamine H3 receptors. This highlights the potential for developing new treatments based on the pharmacological profile of similar compounds .

Mechanism of Action

The mechanism by which 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile exerts its effects varies depending on the context:

  • Molecular Targets: : It may target specific enzymes, receptors, or other proteins.

  • Pathways Involved: : It could be involved in signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Targets: The 3-methylpyridin-4-yloxy group in the target compound may enhance blood-brain barrier penetration compared to the 4-methylbenzyloxy group in VM-A-34b, given pyridine’s lower logP (lipophilicity) than benzyl . The 4-methoxypyridin-2-ylamino group in ’s compound confers selectivity toward nitric oxide synthase isoforms, suggesting that substituent positioning on the pyridine ring critically influences target specificity .

Synthesis Challenges :

  • Low yields (e.g., 7% for VM-A-34b) highlight difficulties in purifying piperidine-carbonyl derivatives, likely due to polar intermediates requiring specialized chromatography (e.g., basic alumina columns, as in ) .

Pharmacological and Physicochemical Properties

Physicochemical Comparisons:

Property Target Compound* VM-A-34b 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
Calculated logP (Lipophilicity) ~2.8 3.2 2.5
Hydrogen Bond Acceptors 5 4 6
Rotatable Bonds 6 7 7

*Estimates based on analogous structures.

  • Lipophilicity: The target compound’s logP (~2.8) suggests moderate membrane permeability, intermediate between VM-A-34b (logP 3.2) and the more polar 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile (logP 2.5).
  • Conformational Stability : Piperidine rings in analogs (e.g., ) adopt chair conformations, which may enhance binding to flat binding pockets (e.g., enzyme active sites) .

Biological Activity

3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methylpyridine moiety and a benzonitrile group, which contributes to its biological activity. The molecular formula is C_{19}H_{22}N_2O, and its structure can be represented as follows:

\text{3 4 3 methylpyridin 4 yl oxy methyl}piperidine-1-carbonyl)benzonitrile}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the piperidine ring, introduction of the pyridine substituent, and subsequent coupling with the benzonitrile moiety. The reaction conditions often require careful optimization to achieve high yields and purity.

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including those similar to 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile, exhibit significant anticancer properties. For instance, studies have shown that certain piperidine derivatives induce apoptosis in cancer cells through various pathways:

  • Mechanism : Compounds induce cell cycle arrest and apoptosis in cancer cell lines by activating caspase pathways.
  • Case Study : A derivative demonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics .

Antiviral Activity

Piperidine derivatives have also been evaluated for their antiviral properties. In one study, compounds were screened against HIV-1 and other viruses:

  • Results : Specific derivatives showed moderate protection against CVB-2 and HSV-1.
  • Significance : The structure–activity relationship (SAR) indicated that modifications in the piperidine structure could enhance antiviral efficacy .

Antibacterial Activity

The antibacterial potential of piperidine derivatives has been explored in various studies:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3P. aeruginosa64 µg/mL

These findings suggest that modifications to the piperidine core can lead to enhanced antibacterial activity .

The biological activities of 3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Interference with Viral Replication : Similar compounds disrupt viral entry or replication processes.
  • Cell Membrane Disruption : Antibacterial activity is often linked to the ability to disrupt bacterial cell membranes.

Q & A

Basic: What are the recommended synthetic routes and reaction conditions for preparing derivatives of this compound?

Methodological Answer:
The synthesis of structurally analogous benzoylpiperidine derivatives typically involves coupling reactions between substituted piperidine intermediates and aromatic nitriles or carbonyl-containing moieties. For example:

  • Nucleophilic aromatic substitution : Use of 4-fluorobenzonitrile with piperidine derivatives under reflux conditions in polar aprotic solvents (e.g., DMSO) yields benzonitrile-piperidine hybrids .
  • Amide coupling : Activate carboxylic acid intermediates (e.g., hydroxy-substituted benzoyl chlorides) with coupling agents like DCC/DMAP, followed by reaction with piperidine derivatives in dichloromethane or chloroform .
  • Key metrics : Reaction yields vary significantly (25–78%) depending on steric hindrance and electron-withdrawing groups. HPLC purity >95% is achievable with hexane/EtOAC recrystallization .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its analogs?

Methodological Answer:

  • 1H/13C-NMR : Essential for confirming piperidine ring chair conformations, aromatic substitution patterns, and linker-group connectivity. For example, benzonitrile protons resonate at δ 7.6–8.2 ppm, while piperidine methylenes appear at δ 1.5–3.0 ppm .
  • HPLC : Reverse-phase C18 columns with MeOH/H2O mobile phases (retention times: 11–12 minutes) verify purity (>95% peak area) and monitor degradation under stress conditions .
  • Elemental analysis : Validate stoichiometry (C, H, N percentages) to confirm synthetic accuracy .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particulates are generated .
  • Storage : Store in sealed containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the benzonitrile group .
  • Waste disposal : Classify as "toxic organic waste" and incinerate via licensed facilities to avoid environmental release of nitrile byproducts .

Advanced: How can reaction conditions be optimized to improve yields of sterically hindered derivatives?

Methodological Answer:

  • Solvent selection : High-boiling polar solvents (e.g., DMF) enhance solubility of bulky intermediates. For example, heating to 100°C in DMF improved yields by 20% in analogous spiro-piperidine syntheses .
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, as demonstrated in 4-phenoxyphenyl derivatives .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) and minimizes side-product formation .

Advanced: What strategies are used to assess the biological activity of this compound in preclinical models?

Methodological Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., JAK2, EGFR) using fluorescence polarization assays. IC50 values <1 µM indicate high potency .
  • ADMET profiling : Evaluate metabolic stability (human liver microsomes) and blood-brain barrier permeability (PAMPA assay) to prioritize lead compounds .
  • Crystallography : Co-crystallize with target proteins (e.g., GLP-1 receptor) to validate binding modes and guide structure-activity relationship (SAR) studies .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic conditions (pH 2) : Rapid hydrolysis of the piperidine-carbonyl bond occurs, generating benzoic acid derivatives (HPLC monitoring recommended) .
  • Oxidative stress (H2O2) : The benzonitrile group remains stable, but the pyridinyl ether linker may degrade, forming quinoline byproducts .
  • Photostability : Store in amber vials; UV light induces cis-trans isomerism in the piperidine-carbonylic moiety .

Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GLP-1). Focus on hydrogen bonding with pyridinyl oxygen and hydrophobic contacts with methyl groups .
  • QSAR models : Train datasets on logP, polar surface area, and topological descriptors to predict bioavailability and toxicity .

Advanced: How should researchers address contradictory data in biological assays (e.g., variable IC50 values)?

Methodological Answer:

  • Assay validation : Confirm compound purity via HPLC and rule out aggregation artifacts using dynamic light scattering .
  • Buffer optimization : Adjust pH (e.g., ammonium acetate buffer, pH 6.5) to stabilize ionization states and improve reproducibility .
  • Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What modifications to the piperidine or benzonitrile moieties enhance target selectivity?

Methodological Answer:

  • Piperidine substitution : Introduce 4-methyl or 4-cyclopropyl groups to modulate steric bulk and improve receptor fit .
  • Benzonitrile bioisosteres : Replace nitrile with tetrazole or trifluoromethyl groups to enhance metabolic stability while retaining H-bond acceptor capacity .

Advanced: How can solubility challenges be addressed during formulation studies?

Methodological Answer:

  • Salt formation : Prepare hydrochloride salts via HCl/Et2O treatment to improve aqueous solubility (>10 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size: 100–150 nm) for sustained release in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.